molecular formula C13H10O4 B8745939 3-(Benzoyloxy)-2-methyl-4H-pyran-4-one CAS No. 6151-06-0

3-(Benzoyloxy)-2-methyl-4H-pyran-4-one

Cat. No. B8745939
CAS RN: 6151-06-0
M. Wt: 230.22 g/mol
InChI Key: GBNUKEJIAQPSJH-UHFFFAOYSA-N
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Patent
US05155254

Procedure details

4-Benzoyloxy-1-dimethylamino-1-hexene-3,5-dione (24.75 g, 90 mmol) is refluxed in 180 ml of acetic acid for 90 minutes. The reaction mixture is concentrated at 30°-35° C. on a rotary evaporator, the residue is dissolved in 200 ml of dichloromethane and washed twice with 100 ml of saturated sodium bicarbonate solution each time. The organic phase is dried over magnesium sulphate, concentrated on a rotary evaporator and gives 20.11 g (97.1%) of 3-benzoyloxy-2-methyl-4-pyrone. Content 86%, m.p. 106°-110° C.
Name
4-Benzoyloxy-1-dimethylamino-1-hexene-3,5-dione
Quantity
24.75 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH:10]([C:18](=[O:20])[CH3:19])[C:11](=[O:17])[CH:12]=[CH:13]N(C)C)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C>[C:1]([O:9][C:10]1[C:11](=[O:17])[CH:12]=[CH:13][O:20][C:18]=1[CH3:19])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
4-Benzoyloxy-1-dimethylamino-1-hexene-3,5-dione
Quantity
24.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC(C(C=CN(C)C)=O)C(C)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated at 30°-35° C. on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 200 ml of dichloromethane
WASH
Type
WASH
Details
washed twice with 100 ml of saturated sodium bicarbonate solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=C(OC=CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.11 g
YIELD: PERCENTYIELD 97.1%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.